molecular formula C9H16N2O5 B14245883 N-(Butylcarbamoyl)-L-aspartic acid CAS No. 392657-22-6

N-(Butylcarbamoyl)-L-aspartic acid

Cat. No.: B14245883
CAS No.: 392657-22-6
M. Wt: 232.23 g/mol
InChI Key: WLRZKBFXWNNLJB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Butylcarbamoyl)-L-aspartic acid: is an organic compound that belongs to the class of carbamoyl amino acids It is characterized by the presence of a butylcarbamoyl group attached to the nitrogen atom of L-aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Butylcarbamoyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

L-aspartic acid+butyl isocyanateN-(Butylcarbamoyl)-L-aspartic acid\text{L-aspartic acid} + \text{butyl isocyanate} \rightarrow \text{this compound} L-aspartic acid+butyl isocyanate→N-(Butylcarbamoyl)-L-aspartic acid

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a catalyst such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(Butylcarbamoyl)-L-aspartic acid can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and butylamine.

    Oxidation: Oxidative reactions can modify the butyl group, potentially leading to the formation of butylcarbamate derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: L-aspartic acid and butylamine.

    Oxidation: Butylcarbamate derivatives.

    Substitution: Various substituted carbamoyl aspartic acids.

Scientific Research Applications

N-(Butylcarbamoyl)-L-aspartic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Butylcarbamoyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

  • N-(Methylcarbamoyl)-L-aspartic acid
  • N-(Ethylcarbamoyl)-L-aspartic acid
  • N-(Propylcarbamoyl)-L-aspartic acid

Comparison: N-(Butylcarbamoyl)-L-aspartic acid is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties compared to its methyl, ethyl, and propyl counterparts. This difference in hydrophobicity can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

392657-22-6

Molecular Formula

C9H16N2O5

Molecular Weight

232.23 g/mol

IUPAC Name

(2S)-2-(butylcarbamoylamino)butanedioic acid

InChI

InChI=1S/C9H16N2O5/c1-2-3-4-10-9(16)11-6(8(14)15)5-7(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15)(H2,10,11,16)/t6-/m0/s1

InChI Key

WLRZKBFXWNNLJB-LURJTMIESA-N

Isomeric SMILES

CCCCNC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCNC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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